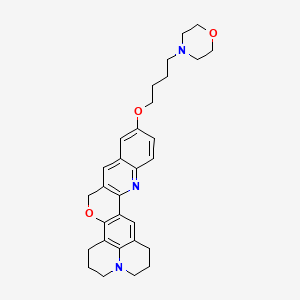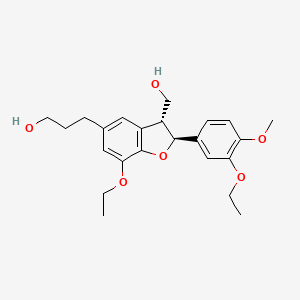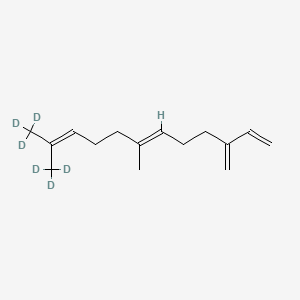
2-(2,6-Dioxopiperidin-3-yl)-5-morpholinoisoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PT-179 is an orthogonal derivative of thalidomide that specifically targets cereblon without causing off-target degradation effects . This compound is known for its ability to form a ternary complex with a target protein fused to a zinc finger degron, mediating the degradation of the tagged protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PT-179 is synthesized through a series of chemical reactions starting from thalidomide. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of PT-179 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The production process is carried out in controlled environments to maintain the integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
PT-179 undergoes various types of chemical reactions, including:
Oxidation: PT-179 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: PT-179 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of PT-179 that retain the core structure but have different functional groups attached .
Applications De Recherche Scientifique
PT-179 has a wide range of scientific research applications, including:
Mécanisme D'action
PT-179 exerts its effects by specifically binding to cereblon, a ubiquitin ligase substrate receptor . This binding forms a ternary complex with a target protein fused to a zinc finger degron, leading to the degradation of the tagged protein . The molecular targets involved include cereblon and the tagged protein, while the pathways involved are related to the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound of PT-179, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another derivative of thalidomide, used as an immunomodulatory agent.
Pomalidomide: A thalidomide derivative with anti-angiogenic and immunomodulatory properties.
Uniqueness of PT-179
PT-179 is unique in its ability to specifically target cereblon without causing off-target degradation effects . This specificity makes it a valuable tool in scientific research for studying protein degradation mechanisms and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C17H17N3O5 |
|---|---|
Poids moléculaire |
343.33 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-morpholin-4-ylisoindole-1,3-dione |
InChI |
InChI=1S/C17H17N3O5/c21-14-4-3-13(15(22)18-14)20-16(23)11-2-1-10(9-12(11)17(20)24)19-5-7-25-8-6-19/h1-2,9,13H,3-8H2,(H,18,21,22) |
Clé InChI |
CCCSRHUSXCBFJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)


![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)
![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)


![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)



![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)

